Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoropiperidine-1-carboxylate with a cyanating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and difluoro groups.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
it is believed to interact with molecular targets through its cyano and difluoro groups, which can participate in various chemical reactions and binding interactions . The specific pathways and molecular targets involved would depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 4,4-difluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of both cyano and difluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAVORRRQKNJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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